9,10-Anthracenedione, 5-amino-1,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 5-amino-1,4-dichloro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino and chloro substituents on the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-dichloro- typically involves the chlorination of 9,10-anthracenedione followed by amination. One common method involves the reaction of 9,10-anthracenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chloro groups at the 1 and 4 positions. The resulting 1,4-dichloro-9,10-anthracenedione is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chloro groups can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thiols or alkylamines under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthracenediones depending on the nucleophile used.
Scientific Research Applications
9,10-Anthracenedione, 5-amino-1,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as an anticancer agent due to its structural similarity to other anthraquinone derivatives.
Medicine: Investigated for its role in photodynamic therapy and as a photosensitizer.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-dichloro- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracenedione core. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione
- 1,4-Dichloro-9,10-anthracenedione
- 5-Amino-9,10-anthracenedione
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-dichloro- is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
3223-94-7 |
---|---|
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
5-amino-1,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5H,17H2 |
InChI Key |
CNSNLRXGBRBCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.